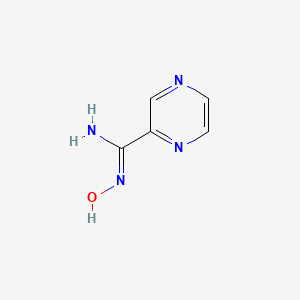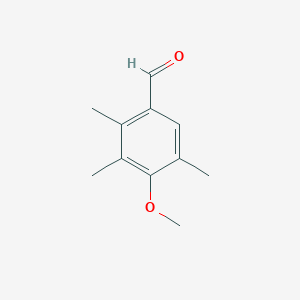
4-Methoxy-2,3,5-trimethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,3,5-trimethylbenzaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,3,5-trimethylbenzaldehyde consists of a benzene ring substituted with three methyl groups, one methoxy group, and one formyl group . The exact structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Regioselective Reductive Electrophilic Substitution:
- The behavior of protected derivatives of 3,4,5-trimethoxybenzaldehyde, closely related to 4-Methoxy-2,3,5-trimethylbenzaldehyde, has been investigated under electron transfer conditions from alkali metals in aprotic solvents. This research found that the 4-methoxy group can be regioselectively removed and substituted with various electrophiles (Azzena et al., 1992).
Synthesis of Dialkyl-1,3-dimethoxybenzenes:
- The regioselective replacement of the 4-methoxy group in 3,4,5-trimethoxybenzaldehyde dimethylacetal by an alkyl group under reductive electron-transfer conditions is a key step in synthesizing 2,5-dialkyl-1,3-dimethoxybenzenes via 4-alkyl-3,5-dimethoxybenzaldehydes (Azzena et al., 1990).
Linkers for Solid Phase Organic Synthesis:
- Electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been explored as linkers for solid phase organic synthesis. These aldehydes, when attached to ArgoGel resins and reacted with primary amines, yield benzylic secondary amines. These are then converted into various amide derivatives, showcasing the utility of these compounds in organic synthesis (Swayze, 1997).
Synthesis of Unsaturated Cyano-substituted Homo- and Copolyesters:
- 4-Hydroxybenzaldehyde or 3-methoxy-4-hydroxybenzaldehyde was used in a study to synthesize unsaturated cyano-substituted homopolyesters, highlighting their potential in polymer chemistry. These polyesters exhibited amorphous properties, higher hydrophilicity, and solubility in certain organic solvents compared to reference polyesters (Mikroyannidis, 1995).
Synthesis of Bis-aldehyde Monomers for Electrically Conductive Polymers:
- Bis-aldehyde monomers, including variants of methoxybenzaldehyde, were synthesized and polymerized to yield poly(azomethine)s. These polymers, characterized by various spectroscopic techniques, showed enhanced electrical conductivity, demonstrating the application of these compounds in the development of conductive materials (Hafeez et al., 2019).
Electrochemical Synthesis and Reaction Studies:
- Studies have been conducted on the electrochemical synthesis of 4-methoxybenzaldehyde and its reactions. For example, paired electrolysis was reported where 4-methoxybenzyl alcohol was converted to 4-methoxybenzaldehyde with simultaneous formation of other compounds, showcasing an environmentally friendly synthesis pathway (Sherbo et al., 2018).
Pharmaceutical and Biological Research:
- In pharmaceutical research, compounds like 4-hydroxy-3-methoxybenzaldehyde have been investigated for their anti-inflammatory, analgesic, and anti-asthmatic activities, demonstrating the biological significance of these derivatives (Jang, Lee, & Kim, 2010).
Green Chemistry and Synthesis:
- Environmentally friendly synthesis methods for methoxybenzaldehydes, such as anisaldehyde, have been developed, highlighting the importance of these compounds in green chemistry initiatives (Yu et al., 2012).
Spectroscopic Studies and Method Development:
- New Schiff bases of 4-hydroxy-3-methoxybenzaldehyde were synthesized and studied using high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry, demonstrating the importance of these compounds in analytical chemistry (Chigurupati et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-2,3,5-trimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-10(6-12)8(2)9(3)11(7)13-4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFKBXSYAGJVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,3,5-trimethylbenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2804808.png)

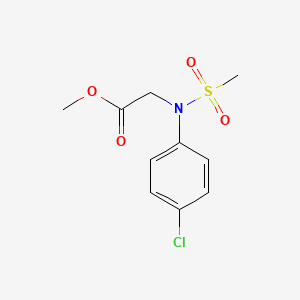
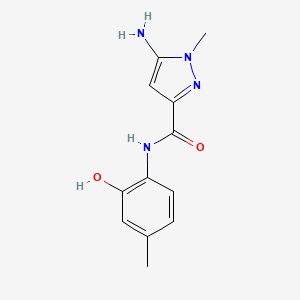

![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2804817.png)
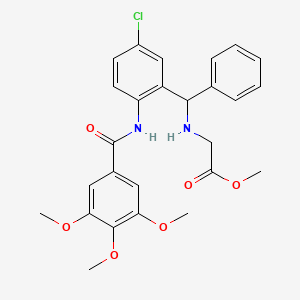

![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B2804825.png)



![1-(Oxan-4-yl)-4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2804830.png)
